molecular formula C31H64O B1208290 1-Hentriacontanol CAS No. 544-86-5

1-Hentriacontanol

Cat. No. B1208290
CAS RN: 544-86-5
M. Wt: 452.8 g/mol
InChI Key: ROOBHHSRWJOKSH-UHFFFAOYSA-N
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Description

1-Hentriacontanol is a long-chain fatty alcohol with 31 carbon atoms in its chain. It is a white, waxy solid that is found in various plants, animals, and insects. This compound has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Antimalarial Activity

  • 1-Hentriacontanol has demonstrated antimalarial activity. Extracted from the Bolivian Solanaceae, Cuatresia sp, it showed effectiveness against Plasmodium berghei and P. vinckei in mice, representing a new class of natural antimalarial compounds (Deharo et al., 1992).

Wax Composition and Genetics

  • The compound plays a role in the wax composition on plant surfaces. In Pisum sativum (pea), genetically different mutants showed significant variations in their wax content, with reductions in hentriacontane and hentriacontanol compared to normal glaucous plants (Macey & Barber, 1970).

Herbicidal Potential

  • In an ethyl acetate extract of Oryza sativa (rice) hulls, 1-hentriacontanol was identified. This study highlighted its potential role in herbicidal activity, although it did not show direct herbicidal effects (Chung, Hahn, & Ahmad, 2005).

Anti-inflammatory Properties

  • A study demonstrated the anti-inflammatory potential of hentriacontane in both in-vivo (mice) and in-vitro (RAW 264.7 cells) models. It significantly reduced inflammation markers, suggesting its potential as an anti-inflammatory agent (Khajuria et al., 2017).

Insect Antifeedant and Antibacterial Activity

  • In a study on Vitex negundo L. leaves, hentriacontanol showed some antifeedant activity against agricultural pest larvae but demonstrated only mild antibacterial activity (Chandramu et al., 2003).

Potential in Cancer and Tuberculosis Treatment

  • A molecular docking study suggested that hentriacontane could be an effective inhibitor for certain proteins associated with breast cancer and tuberculosis, indicating its potential in drug development for these diseases (Madriwala, B.V., & Jays, 2022).

properties

IUPAC Name

hentriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOBHHSRWJOKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862158
Record name Hentriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hentriacontanol

CAS RN

544-86-5, 26444-39-3
Record name 1-Hentriacontanol
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URL https://commonchemistry.cas.org/detail?cas_rn=544-86-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hentriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hentricontanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444393
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Record name Hentricontan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hentricontanol
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Record name 1-HENTRIACONTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Manorajani, S Kotra, BK Mehta - 1999 - nopr.niscpr.res.in
… 452 were identified as dotriacontanol and 1-hentriacontanol respectively by comparison of IR, IH NMR and mass spectral data with those reported for the compounds isolated from …
Number of citations: 16 nopr.niscpr.res.in
LH Zhang, ZQ Yin, WC Ye, SX Zhao… - … Zhong yao za zhi …, 2005 - pubmed.ncbi.nlm.nih.gov
[Studies on the chemical constituents in herb of Lygodium japonicum] [Studies on the chemical constituents in herb of Lygodium japonicum] Zhongguo Zhong Yao Za Zhi. 2005 Oct;30(…
Number of citations: 11 pubmed.ncbi.nlm.nih.gov
T Riaz, MA Abbasi, N Riaz, M Saleem… - Journal of the …, 2012 - go.gale.com
The phytochemical investigations on the chloroform and ethyl acetate soluble fractions of Rhynchosia pseudo-cajan Cambess. led to the isolation of eighteen compounds, namely; …
Number of citations: 7 go.gale.com
GRF Tchouya, H Foundikou… - Journal of …, 2022 - phytojournal.com
… didymostemon afforded a fatty alcohol: 1-hentriacontanol, two stigmasterol derivatives: stigmasta-… 1-hentriacontanol has been shown to exhibit interesting antiplasmodial activity against …
Number of citations: 2 www.phytojournal.com
JD Wang, ML Dong, W Zhang, X Shen, YW Guo - Chin J Nat Med, 2006 - hero.epa.gov
Aim: To study the chemical constituents of mangrove plant Aegiceras corniculatum, aiming at searching for new bioactive substances. Method: The EtOAc extract of Aegiceras …
Number of citations: 15 hero.epa.gov
M Zhou, L Ma, XJ Hao, XS Yang - Journal of China Pharmaceutical …, 2009 - cabdirect.org
Aim: To study the antitumor activities of the constituents of Cephalotaxus fortunei distributed in Guizhou province. Methods: The constituents were isolated by column chromatography …
Number of citations: 3 www.cabdirect.org
GK Wang, BB Lin, M Tian, K Zhu, GY Xie… - Journal of Tropical and …, 2017 - cabdirect.org
In order to understand the chemical constituents of Bombax ceiba, seventeen compounds were isolated from its roots. On the basis of physicochemical properties and spectral data, they …
Number of citations: 3 www.cabdirect.org
LC Wu, CL Lin, CC Peng, TL Huang, TH Tsai… - Evidence-Based …, 2021 - hindawi.com
… -trimethyl-1,6,10-dodecatrien-3-ol, α-cadinol, 3,7,11,15-tetramethyl-1-hexadecen-3-ol, benzyl alcohol, eugenol, β-sitosterol, jasminol, linalyl-β-D-glucopyranoside, and 1hentriacontanol. …
Number of citations: 10 www.hindawi.com
SP Hiteksha, BS Mamta - International Journal of pharmacognosy, 2017 - ijpjournal.com
Thepesia populnea Linn.(Family-Malvaceae) is one of the important drugs used in Herbal medicines. It is known by the name Paras-pipal. It is often cultivated for ornament and shade, …
Number of citations: 3 ijpjournal.com
HC Brown, RR Iyer, NG Bhat, US Racherla, CA Brown - Tetrahedron, 1992 - Elsevier
General, convenient and simple syntheses of long straight chain alcohols and carboxylic acids were developed utilizing organoborane chemistry. One of the methods entails the thermal …
Number of citations: 11 www.sciencedirect.com

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